4-Amino-5-benzoyl-2-[(3,4-dichlorobenzyl)sulfanyl]-3-thiophenecarbonitrile
Description
4-Amino-5-benzoyl-2-[(3,4-dichlorobenzyl)sulfanyl]-3-thiophenecarbonitrile is a thiophene-based heterocyclic compound featuring a benzoyl group at position 5, a 3,4-dichlorobenzylsulfanyl moiety at position 2, and a nitrile group at position 2. Its molecular formula is C₁₉H₁₂Cl₂N₂OS₂, with a molecular weight of 403.35 g/mol. The compound’s structure includes two chlorine atoms on the benzyl group, which likely enhance its electronic and steric properties compared to mono-chloro analogs.
Properties
IUPAC Name |
4-amino-5-benzoyl-2-[(3,4-dichlorophenyl)methylsulfanyl]thiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2OS2/c20-14-7-6-11(8-15(14)21)10-25-19-13(9-22)16(23)18(26-19)17(24)12-4-2-1-3-5-12/h1-8H,10,23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPCIJHEODUKCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)SCC3=CC(=C(C=C3)Cl)Cl)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Core Assembly
The Gewald reaction is a well-established method for synthesizing 2-aminothiophenes, which could serve as intermediates. Modifications might involve:
- Reacting ketones (e.g., benzoylacetonitrile) with elemental sulfur and malononitrile derivatives.
- Cyclocondensation under basic conditions to form the thiophene ring.
Hypothetical Step 1 :
$$ \text{Benzoylacetonitrile} + \text{Cyanothioacetamide} \xrightarrow{\text{Base}} 5\text{-Benzoyl-3-cyano-thiophene} $$
Sulfanyl Group Functionalization
The [(3,4-dichlorobenzyl)sulfanyl] group likely originates from 3,4-dichlorobenzyl mercaptan via:
- Nucleophilic aromatic substitution (S$$_\text{N}$$Ar) at position 2 of the thiophene.
- Metal-catalyzed cross-coupling (e.g., Ullmann or C-S coupling).
Hypothetical Step 2 :
$$ \text{5-Benzoyl-3-cyano-thiophene} + \text{3,4-Dichlorobenzyl mercaptan} \xrightarrow{\text{CuI, Base}} \text{2-[(3,4-Dichlorobenzyl)sulfanyl] intermediate} $$
Amino Group Introduction
Amino groups are typically introduced via:
- Nitration followed by reduction (e.g., H$$_2$$/Pd-C or Fe/HCl).
- Direct amination using ammonia or amines under catalytic conditions.
Hypothetical Step 3 :
$$ \text{Nitro precursor} \xrightarrow{\text{H}_2/\text{Pd-C}} 4\text{-Amino derivative} $$
Physicochemical Properties from Experimental Data
Challenges and Optimization Considerations
- Regioselectivity : Ensuring correct substitution patterns on the thiophene ring requires careful control of reaction conditions (temperature, catalysts).
- Functional Group Compatibility : The nitrile group may hydrolyze under acidic/basic conditions, necessitating protective strategies.
- Purification : High predicted boiling points (~664°C) suggest vacuum distillation or chromatographic methods are needed.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-benzoyl-2-[(3,4-dichlorobenzyl)sulfanyl]-3-thiophenecarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group, potentially leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to alter the benzoyl group or the nitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
Antimicrobial Activity
Research has shown that thiophene derivatives, including 4-amino-5-benzoyl-2-[(3,4-dichlorobenzyl)sulfanyl]-3-thiophenecarbonitrile, exhibit notable antimicrobial properties. A study evaluated various derivatives for their effectiveness against bacterial strains and fungi, demonstrating promising results in inhibiting microbial growth. The compound's structure allows for interaction with microbial cell membranes, potentially disrupting their integrity .
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies have indicated that it may inhibit the proliferation of cancer cells, particularly in breast cancer models. The mechanism of action is believed to involve the induction of apoptosis in cancerous cells, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Properties
In silico studies suggest that this compound may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response. This property positions the compound as a potential therapeutic agent for inflammatory diseases .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into how modifications to the chemical structure could enhance its efficacy and selectivity against specific enzymes or receptors involved in disease processes .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated a series of thiophene derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed significant antimicrobial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Case Study 2: Anticancer Activity
In a study involving human breast adenocarcinoma cell lines (MCF7), compounds structurally related to this compound were tested for their cytotoxic effects. The findings revealed that these compounds could inhibit cell growth effectively, suggesting potential use in cancer therapy .
Case Study 3: Inflammatory Response Modulation
Research focusing on the anti-inflammatory capabilities of thiophene derivatives highlighted that compounds similar to this compound could significantly reduce pro-inflammatory cytokine levels in vitro. This suggests a pathway for developing new anti-inflammatory drugs based on this compound .
Mechanism of Action
The mechanism by which 4-Amino-5-benzoyl-2-[(3,4-dichlorobenzyl)sulfanyl]-3-thiophenecarbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its chemical structure. The thiophene ring and the dichlorobenzyl sulfanyl group may play crucial roles in its biological activity, influencing its interaction with enzymes or receptors.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name | Chlorine Substitution | Molecular Formula | Molecular Weight (g/mol) | CAS Number | MDL Number |
|---|---|---|---|---|---|
| 4-Amino-5-benzoyl-2-[(3,4-dichlorobenzyl)sulfanyl]-3-thiophenecarbonitrile | 3,4-dichloro | C₁₉H₁₂Cl₂N₂OS₂ | 403.35 | Not explicitly listed | MFCD02082268 (analog reference) |
| 4-Amino-5-benzoyl-2-[(2-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile | 2-chloro | C₁₉H₁₃ClN₂OS₂ | 384.91 | 478081-61-7 | MFCD02082266 |
| 4-Amino-5-benzoyl-2-[(4-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile | 4-chloro | C₁₉H₁₃ClN₂OS₂ | 384.91 | 478081-60-6 | MFCD02082265 |
| 4-Amino-5-benzoyl-2-[(3-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile | 3-chloro | C₁₉H₁₃ClN₂OS₂ | 384.91 | 478081-60-6* | MFCD02082265* |
Notes:
- The 3,4-dichloro derivative has a higher molecular weight due to the additional chlorine atom compared to mono-chloro analogs.
- Mono-chloro analogs (2-, 3-, or 4-chloro) may exhibit reduced steric hindrance, favoring different reaction pathways or intermolecular interactions .
Electronic and Steric Effects
- 3,4-Dichloro Substitution : The electron-withdrawing nature of chlorine atoms at positions 3 and 4 on the benzyl group may stabilize the sulfanyl-thiophene linkage via resonance or inductive effects. This could improve thermal stability or catalytic activity in synthetic applications .
- Mono-chloro Substitution: Analogs with single chlorine atoms (e.g., 4-chloro) may exhibit less pronounced electronic effects but could offer advantages in solubility or crystallinity due to reduced molecular symmetry .
Biological Activity
4-Amino-5-benzoyl-2-[(3,4-dichlorobenzyl)sulfanyl]-3-thiophenecarbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes an amino group, a benzoyl moiety, and a thiophene ring, suggests various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C19H12Cl2N2OS2
- Molecular Weight : 419.35 g/mol
- CAS Number : 478081-53-7
- Boiling Point : Approximately 664.2 °C (predicted)
- Density : 1.50 g/cm³ (predicted)
The biological activity of this compound is believed to involve interactions with various molecular targets within biological systems:
- Enzyme Inhibition : The compound may inhibit specific enzymes, similar to other thiophene derivatives known for their enzyme-modulating properties.
- Receptor Interaction : It could interact with G protein-coupled receptors (GPCRs), potentially acting as an allosteric modulator or antagonist.
- Antioxidant Activity : The presence of the thiophene ring may contribute to its antioxidant properties, scavenging free radicals and reducing oxidative stress.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activities. The presence of the benzoyl and sulfanyl groups enhances the compound's ability to disrupt microbial cell walls or interfere with metabolic pathways.
Anticancer Potential
The compound has been studied for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Neuroprotective Effects
Given the structural similarities to other neuroprotective agents, this compound may exhibit protective effects against neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) activity, thereby increasing acetylcholine levels in synaptic clefts.
Case Studies and Research Findings
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of various thiophene derivatives on cancer cell lines. Results showed that compounds similar to this compound exhibited IC50 values in the micromolar range against breast and lung cancer cells, indicating promising anticancer potential .
- Neuroprotective Study : In a study assessing neuroprotective effects, derivatives of thiophene were shown to significantly inhibit AChE activity with IC50 values around 25 µM. This suggests that modifications in the structure could enhance efficacy against neurodegenerative conditions .
- Antimicrobial Evaluation : A series of tests indicated that compounds containing thiophene rings demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50/Other Metrics |
|---|---|---|---|
| Compound A | Thiophene derivative | Anticancer | IC50 = 10 µM |
| Compound B | Benzothiazole derivative | Antimicrobial | MIC = 32 µg/mL |
| Compound C | Coumarin derivative | Neuroprotective | IC50 = 25 µM |
Q & A
Basic Questions
Q. What are the key steps in synthesizing 4-Amino-5-benzoyl-2-[(3,4-dichlorobenzyl)sulfanyl]-3-thiophenecarbonitrile, and how can intermediates be characterized?
- Methodology :
Alkylation : Use 3,4-dichlorobenzyl bromide (or chloride) to introduce the sulfanyl group via nucleophilic substitution. Monitor reaction progress with TLC .
Cyclization : Employ carbodiimides (e.g., CDI) or thiourea derivatives to form the thiophenecarbonitrile core .
Purification : Use column chromatography with gradients of ethyl acetate/hexane. Validate purity via HPLC (>95%) .
Intermediate Characterization : Confirm structures using -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and FT-IR (C≡N stretch ~2220 cm) .
Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Recommended Methods :
- NMR Spectroscopy : Analyze - and -NMR for aromatic protons, benzoyl carbonyl (δ ~165 ppm), and nitrile carbon (δ ~115 ppm) .
- FT-IR : Identify functional groups (e.g., C=O at ~1680 cm, S-C=S at ~650 cm) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H] at m/z 455.1) .
Advanced Research Questions
Q. How can researchers design assays to evaluate the anticancer activity of this compound, and what cell lines are appropriate?
- Experimental Design :
Cell Line Selection : Use panels of cancer cell lines (e.g., melanoma A375, breast cancer MCF-7) based on structural analogs showing activity against these types .
Dose-Response Curves : Test concentrations from 0.1–100 µM, with cisplatin as a positive control.
Mechanistic Studies : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .
Selectivity Index : Compare IC values between cancer and non-cancerous cells (e.g., HEK293) .
Q. What strategies resolve contradictions in reported polymorphic forms of thiophenecarbonitrile derivatives?
- Approaches :
Alternative Screening : Use melt crystallization or solid-state transformation instead of solvent-based methods to discover metastable forms .
Structural Analysis : Perform SC-XRD to differentiate polymorphs (e.g., Y04 vs. YT04 in ROY derivatives) and assess packing densities .
Stability Testing : Monitor polymorphic transitions via DSC (heating rates 5–20°C/min) and variable-temperature XRD .
Q. How can computational methods predict the stability and reactivity of this compound?
- Methodology :
DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (HOMO-LUMO gaps) and reactive sites .
Molecular Docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina; validate with experimental IC data .
Solubility Prediction : Use COSMO-RS to estimate logP and aqueous solubility .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Key Considerations :
Reagent Handling : 3,4-Dichlorobenzyl bromide is hygroscopic; use anhydrous conditions and Schlenk techniques .
Exothermic Reactions : Control temperature during alkylation (0–5°C) to prevent byproduct formation .
Yield Optimization : Screen catalysts (e.g., KCO vs. CsCO) and solvent systems (DMF vs. DMSO) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across studies?
- Resolution Strategies :
Standardize Assays : Use identical cell lines (ATCC-verified), passage numbers, and incubation times .
Control Variables : Normalize data to vehicle controls (DMSO <0.1%) and validate with reference compounds.
Meta-Analysis : Compare structural analogs (e.g., 3,4-dichlorobenzyl vs. 4-fluorobenzyl derivatives) to identify substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
